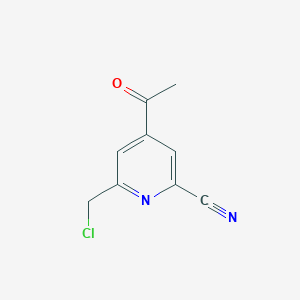
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol This compound is characterized by the presence of a pyridine ring substituted with acetyl, chloromethyl, and carbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylpyridine with chloromethyl cyanide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, alcohols, and fused ring systems.
Applications De Recherche Scientifique
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The acetyl and chloromethyl groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile include:
4-Acetylpyridine: Lacks the chloromethyl and carbonitrile groups, making it less reactive in certain chemical reactions.
6-Chloromethylpyridine-2-carbonitrile: Lacks the acetyl group, affecting its chemical properties and reactivity.
4-Acetyl-2-cyanopyridine:
Uniqueness
This compound is unique due to the presence of all three functional groups (acetyl, chloromethyl, and carbonitrile) on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
4-acetyl-6-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)7-2-8(4-10)12-9(3-7)5-11/h2-3H,4H2,1H3 |
Clé InChI |
WUJJDRXRHDPJIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)C#N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


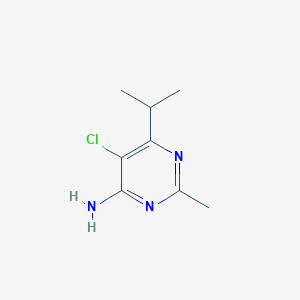
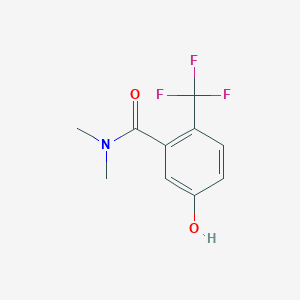
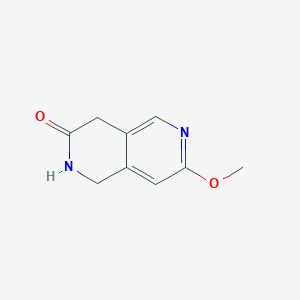
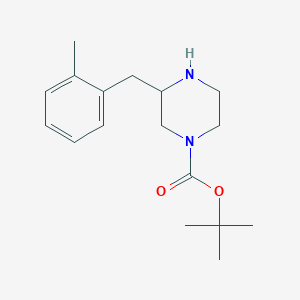
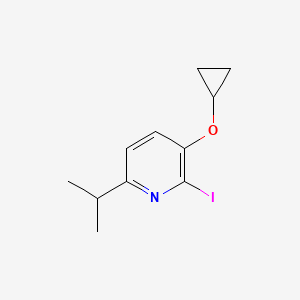
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
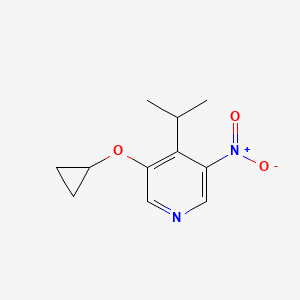
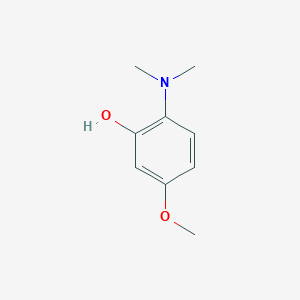

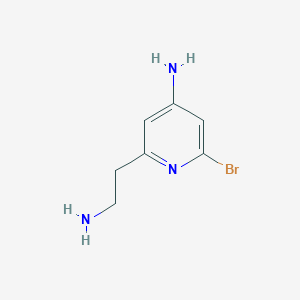
![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)


